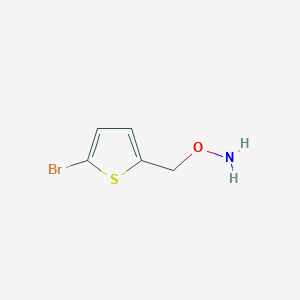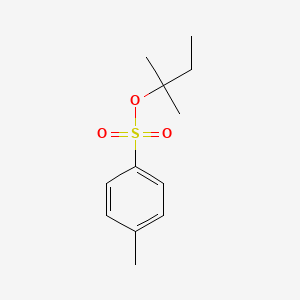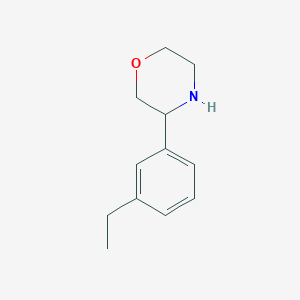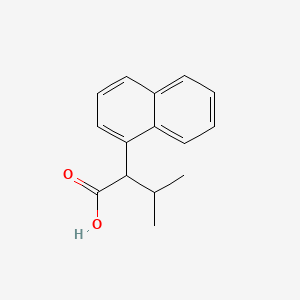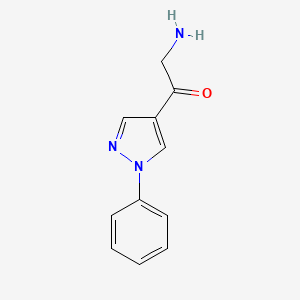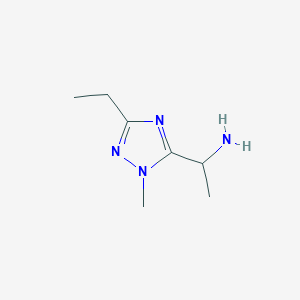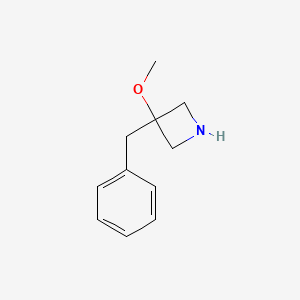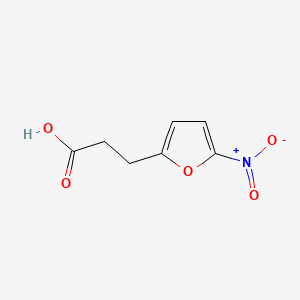
5,7-dimethyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C11H15N It is a derivative of indan, featuring a dihydro-1H-inden-1-amine structure with two methyl groups at the 5 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves organic synthesis reactions. One common method is the reduction of 5,7-dimethyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method can be more efficient and cost-effective for producing the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 5,7-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of fully saturated amines.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study the effects of amine derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar amines in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structure can be modified to develop new drugs with specific therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its unique structure allows for the development of materials with desirable properties.
Mecanismo De Acción
The mechanism of action of 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on its structure and the specific target. The pathways involved may include signal transduction pathways that regulate various cellular processes.
Comparación Con Compuestos Similares
2,3-dihydro-1H-inden-1-amine: A similar compound with a hydrogen atom instead of methyl groups at the 5 and 7 positions.
5,6-dimethyl-2,3-dihydro-1H-inden-1-amine: Another derivative with methyl groups at different positions on the indan ring.
Uniqueness: 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall properties.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
5,7-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-5-8(2)11-9(6-7)3-4-10(11)12/h5-6,10H,3-4,12H2,1-2H3 |
Clave InChI |
UXBDKBXKHILSEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(CCC2=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


